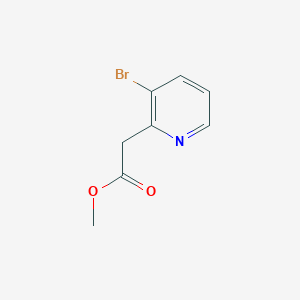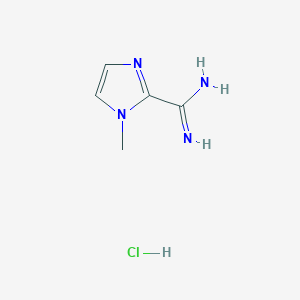
2-(3-Bromopiridin-2-il)acetato de metilo
Descripción general
Descripción
“Methyl 2-(3-bromopyridin-2-yl)acetate” is a chemical compound with the molecular formula C8H8BrNO2 . It has a molecular weight of 230.06 . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for “Methyl 2-(3-bromopyridin-2-yl)acetate” is 1S/C8H8BrNO2/c1-12-8(11)4-6-2-3-10-5-7(6)9/h2-3,5H,4H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“Methyl 2-(3-bromopyridin-2-yl)acetate” is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not available in the sources I found.Aplicaciones Científicas De Investigación
Síntesis de Moléculas Bioactivas
El 2-(3-Bromopiridin-2-il)acetato de metilo es un intermedio valioso en la síntesis de diversas moléculas bioactivas. Sus grupos bromo y acetato lo convierten en un precursor versátil para construir estructuras complejas que se encuentran en los productos farmacéuticos. Por ejemplo, se puede utilizar para sintetizar N-(piridin-2-il)amidas, que están presentes en muchos fármacos debido a su significativo valor biológico y terapéutico .
Mecanismo De Acción
Methyl 2-(3-bromopyridin-2-yl)acetate acts as a catalyst in the synthesis of various organic compounds. It is believed to act by forming a covalent bond with the substrate molecules, which facilitates the reaction of the substrate molecules. This covalent bond is believed to be stabilized by hydrogen bonding between the two molecules.
Biochemical and Physiological Effects
Methyl 2-(3-bromopyridin-2-yl)acetate has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the rate of gene expression, as well as the rate of signal transduction pathways. It has also been shown to increase the rate of drug metabolism. Furthermore, it has been shown to have anti-inflammatory, antioxidant, and anti-cancer effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 2-(3-bromopyridin-2-yl)acetate has many advantages for lab experiments, such as its low cost, ease of synthesis, and versatility. It is also relatively safe to use in lab experiments, as it is not toxic or corrosive. However, there are some limitations to using Methyl 2-(3-bromopyridin-2-yl)acetate in lab experiments, such as its instability in the presence of light and heat, and its tendency to form byproducts that can interfere with the desired reaction.
Direcciones Futuras
There are a variety of potential future directions for the use of Methyl 2-(3-bromopyridin-2-yl)acetate in scientific research. One potential direction is the development of new methods for the synthesis of Methyl 2-(3-bromopyridin-2-yl)acetate. Another potential direction is the application of Methyl 2-(3-bromopyridin-2-yl)acetate in the development of new drugs and treatments for various diseases. Additionally, Methyl 2-(3-bromopyridin-2-yl)acetate could be used in the development of new compounds for use in biotechnology, such as enzymes and proteins. Finally, Methyl 2-(3-bromopyridin-2-yl)acetate could be used in the development of new materials, such as polymers and nanomaterials.
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
Propiedades
IUPAC Name |
methyl 2-(3-bromopyridin-2-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c1-12-8(11)5-7-6(9)3-2-4-10-7/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCXIUMHZGOAWOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C=CC=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40725568 | |
| Record name | Methyl (3-bromopyridin-2-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40725568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
192642-95-8 | |
| Record name | Methyl (3-bromopyridin-2-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40725568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2-(3-bromopyridin-2-yl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-((Piperidin-4-ylmethyl)thio)benzo[d]thiazole hydrochloride](/img/structure/B1456736.png)

![methyl N-[2-cyano-5-(5-methyl-2-furyl)-3-oxocyclohex-1-en-1-yl]glycinate](/img/structure/B1456740.png)

![2-[3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenoxy]-propionic acid ethyl ester](/img/structure/B1456742.png)

![6-Phenyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B1456744.png)
